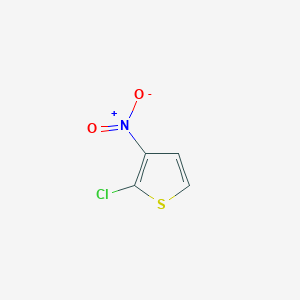

2-Chloro-3-nitrothiophene

Beschreibung

Contextualization within Thiophene (B33073) Heterocycle Research

Thiophene, an electron-rich aromatic heterocycle, has been the subject of extensive research due to its versatile chemistry and the wide-ranging applications of its derivatives. researchgate.net It readily undergoes electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the synthesis of a vast library of substituted thiophenes. researchgate.net These derivatives are not only valuable as synthetic intermediates but also exhibit a broad spectrum of biological activities and material properties. researchgate.net The ability to introduce multiple and varied substituents onto the thiophene ring has made it a privileged scaffold in drug discovery and a key component in the development of organic electronic materials. researchgate.netmdpi.com

Significance of Combined Halogen and Nitro Functionalities in Thiophene Systems

The simultaneous presence of a halogen atom and a nitro group on the thiophene ring gives rise to a unique chemical profile. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density distribution within the aromatic ring. This electronic perturbation activates the thiophene ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for the electron-rich thiophene nucleus. researchgate.netmdpi.com The halogen atom, typically a good leaving group in such reactions, further facilitates these transformations. researchgate.net

This synergistic effect between the halogen and nitro groups opens up a plethora of synthetic possibilities. For instance, the chlorine atom in 2-chloro-3-nitrothiophene can be readily displaced by various nucleophiles, providing a versatile entry point for the introduction of diverse functionalities at the C2 position. This reactivity is crucial for the construction of more complex molecular architectures. researchgate.netresearchgate.net

Overview of Research Trajectories for Substituted Thiophenes

Research into substituted thiophenes has followed several key trajectories. A significant area of focus has been the development of novel synthetic methodologies to access polysubstituted thiophenes with precise control over regiochemistry. researchgate.netmdpi.comacs.org This includes the modification of classical methods and the invention of new cyclization and functionalization strategies.

Another major research direction involves the exploration of the biological activities of thiophene derivatives. The thiophene moiety is often considered a bioisostere of the benzene (B151609) ring and has been incorporated into numerous drug molecules to modulate their pharmacological profiles. wikipedia.org Halogenated nitrothiophenes, in particular, have been investigated for their potential biological applications. researchgate.netclockss.org

Furthermore, the unique electronic properties of thiophenes have propelled their use in materials science. Oligo- and polythiophenes are at the forefront of research in organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The introduction of electron-withdrawing groups like the nitro group and halogens can significantly impact the electronic band gap and charge transport properties of these materials, making them a subject of intense study.

The compound this compound, with its specific arrangement of a chlorine atom and a nitro group, serves as a representative example within the broader class of halogenated nitrothiophenes. Its chemistry and properties are illustrative of the fundamental principles that govern the reactivity and utility of this important group of heterocyclic compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H2ClNO2S | scbt.comchemicalbook.com |

| Molecular Weight | 163.58 g/mol | scbt.comchemicalbook.com |

| Melting Point | 51 °C | chemicalbook.comlookchem.com |

| Boiling Point | 253.5 °C at 760 mmHg | lookchem.com |

| Density | 1.592 g/cm³ | lookchem.com |

| Flash Point | 107.1 °C | lookchem.com |

| InChI Key | OFPRGOSJWUNETN-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 5330-98-3 | scbt.comchemicalbook.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes. One common method involves the nitration of 2-chlorothiophene (B1346680). researchgate.net However, this reaction can sometimes lead to a mixture of isomers. More specific syntheses have been developed to control the regioselectivity of the nitration. For example, the nitration of 2-acetyl-5-chlorothiophene (B429048) followed by subsequent chemical modifications can yield 5-acetyl-2-chloro-3-nitrothiophene. researchgate.net

The reactivity of this compound is dominated by the activating effect of the nitro group on the adjacent chlorine atom. This makes the C2 position susceptible to nucleophilic attack. Studies have shown that the chlorine can be displaced by a variety of nucleophiles, including amines and thiolates. researchgate.netresearchgate.net This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the construction of a wide array of 2-substituted-3-nitrothiophenes. For instance, the reaction of 2-chloro-3-nitrothiophenes with benzothiohydrazide (B1273342) can lead to interesting thiophene ring-opening products. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPRGOSJWUNETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277491 | |

| Record name | 2-chloro-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-98-3 | |

| Record name | 5330-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations

Regioselective Nitration Strategies for Thiophene (B33073) Precursors

The nitration of thiophene is a classic electrophilic aromatic substitution reaction. However, controlling the position of the incoming nitro group is a significant challenge due to the high reactivity of the thiophene ring, which can lead to the formation of multiple isomers and polysubstituted products. google.comstackexchange.com

Catalytic Approaches for Selective 2-Nitration (e.g., Metal Exchanged Clay Catalysts)

To enhance the selectivity of nitration, particularly towards the 2-position, solid acid catalysts like metal-exchanged montmorillonite (B579905) clays (B1170129) have been investigated. google.com These catalysts offer an environmentally friendly alternative to traditional nitrating agents that often involve hazardous mixtures like nitric acid and acetic anhydride (B1165640). google.comgoogle.com The use of these clay catalysts, which are non-corrosive, easily separable, and reusable, promotes a cleaner reaction process. taylorfrancis.com

Research has demonstrated that using metal-exchanged K10 montmorillonite clay catalysts can achieve high selectivity for 2-nitrothiophene (B1581588). google.com Specifically, Fe³⁺ ion-exchanged montmorillonite clay has been shown to effectively catalyze the nitration of thiophene using nitric acid in an organic solvent like dichloroethane, yielding 2-nitrothiophene with high selectivity. google.comgoogleapis.com The process can achieve 100% selectivity for 2-nitrothiophene, avoiding the use of acetic anhydride. google.com

| Catalyst | Nitrating Agent | Solvent | Selectivity for 2-Nitrothiophene |

|---|---|---|---|

| Fe³⁺-Montmorillonite | Nitric Acid | Dichloroethane | >50% |

| Metal Ion Exchanged K10 Montmorillonite | Nitric Acid | Not Specified | Up to 100% |

Influence of Reaction Conditions and Solvents on Regioselectivity in Nitration

Reaction conditions play a critical role in determining the outcome of thiophene nitration. The choice of nitrating agent, solvent, and temperature can significantly influence the ratio of 2-nitro versus 3-nitro isomers. Traditional methods often employ a mixture of nitric acid and acetic anhydride. orgsyn.org While effective in yielding nitrothiophenes, this mixture can be hazardous and lead to a mixture of isomers. google.com

The use of solvents is crucial, and their effects must be carefully considered to achieve reliable positional selectivity. researchgate.netdiva-portal.org For instance, nitration with nitric acid in the absence of acetic anhydride can lead to a mixture of 2-nitrothiophene, 2,4-dinitrothiophene, and 2,5-dinitrothiophene, complicating the purification process. google.com The temperature must also be carefully controlled; superheating the reaction mixture should be avoided. orgsyn.org In some catalytic systems, the reaction is carried out at temperatures up to 80°C. googleapis.com

Challenges in Achieving High Regioselectivity in Thiophene Nitration

A primary challenge in the nitration of thiophene is overcoming the formation of the 3-nitro isomer, which typically forms in significant amounts (12-15%) alongside the desired 2-nitro product. google.com The high reactivity of the thiophene ring towards electrophiles makes it susceptible to attack at multiple positions. stackexchange.com Conventional nitration methods often result in poor product selectivity, which necessitates tedious separation procedures. google.com

Furthermore, the reaction conditions must be carefully managed to prevent unwanted side reactions. For example, nitration of thiophene with nitric acid in acetic acid can proceed with explosive violence due to the ease of nitrosation, leading to a variety of unidentified products. stackexchange.com While reagents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) can mitigate this, achieving high regioselectivity remains a complex task. iust.ac.ir

Halogenation and Nitro-Group Introduction Sequences

The synthesis of 2-Chloro-3-nitrothiophene requires the introduction of both a chlorine atom and a nitro group at specific positions. This can be achieved through sequential reactions.

Sequential Halogenation and Nitration Protocols

A common strategy involves the initial halogenation of the thiophene ring followed by nitration. Thiophene undergoes halogenation very readily, and reactions can be controlled to produce mono- or di-substituted products. iust.ac.ir For instance, 2-chlorothiophene (B1346680) can be synthesized and subsequently nitrated. The directing effect of the existing chloro substituent will influence the position of the incoming nitro group. Further nitration of a mono-substituted thiophene, such as 2-nitrothiophene, can lead to a mixture of dinitro isomers, highlighting the importance of the sequence of substitution. iust.ac.ir

Synthetic Routes from Dithiolates and α-Chloromethyl Ketones

An alternative and effective route to functionalized 3-nitrothiophenes involves the reaction of dipotassium (B57713) 2-nitro-1,1-ethylenedithiolate with α-chloromethyl ketones. nih.govresearchgate.net This method provides a pathway to highly functionalized 3-nitrothiophenes under mild conditions. The reaction is typically catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a solvent like toluene. nih.govresearchgate.net This synthetic strategy is highly selective for the chlorine atom as a leaving group in the α-chloromethyl ketone substrate. nih.govresearchgate.net

| Reactants | Catalyst | Solvent | Product Type |

|---|---|---|---|

| Dipotassium 2-nitro-1,1-ethylenedithiolate, α-Chloromethyl ketones | Tetrabutylammonium bromide (TBAB) | Toluene | Highly functionalized 3-nitrothiophenes |

Preparation via Desulfonation Reactions

The preparation of this compound through desulfonation reactions is not a widely documented or conventional synthetic pathway. Typically, desulfonation involves the removal of a sulfonic acid group (-SO3H), often by heating with aqueous acid. This method is more commonly employed to remove a sulfonic acid group that was temporarily used as a blocking group to direct other substituents to specific positions on an aromatic ring.

A hypothetical desulfonation route to this compound would likely involve a multi-step sequence. This would necessitate the synthesis of a precursor molecule, such as 2-chloro-3-nitro-5-thiophenesulfonic acid. The final step would then be the removal of the sulfonic acid group to yield the target molecule. However, the synthesis of such a specific polysubstituted thiophene precursor presents its own set of challenges regarding regioselectivity and reaction conditions.

Given the lack of direct literature precedent for the synthesis of this compound via a desulfonation reaction, this approach is considered theoretically plausible but practically underdeveloped for this specific compound. The more established and direct method involves the electrophilic nitration of 2-chlorothiophene.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally responsible chemical processes. This involves a critical assessment of existing methods and the exploration of greener alternatives.

Conventional nitration of 2-chlorothiophene typically employs a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" system, while effective, poses significant environmental and safety concerns due to its highly corrosive nature and the generation of acidic waste streams.

In the pursuit of greener alternatives, several approaches can be considered:

Alternative Nitrating Agents: The use of milder and more selective nitrating agents can reduce the environmental impact. Options include:

Dinitrogen pentoxide (N₂O₅): This reagent can be used in non-acidic media, such as liquefied 1,1,1,2-tetrafluoroethane, which can be recycled. This method eliminates the need for strong acids and simplifies work-up procedures.

Metal nitrates on solid supports: Reagents like copper nitrate on zeolite H-Y or ferric nitrate have been explored for the nitration of phenols and other aromatics. These solid-supported reagents can often be recovered and reused, minimizing waste.

Nitronium tetrafluoroborate (NO₂BF₄): This salt is a powerful nitrating agent that can be used under milder conditions than mixed acid.

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly options is a key tenet of green chemistry.

Ionic Liquids: Room-temperature ionic liquids (ILs) have been investigated as solvents for various reactions, including the synthesis of nitrothiophenes. Their low vapor pressure reduces air pollution, and they can often be recycled. For instance, the nucleophilic aromatic substitution on nitrothiophenes has been shown to be faster in ionic liquids compared to conventional solvents.

The table below summarizes some potential environmentally benign reagents and solvents for the synthesis of this compound.

| Reagent/Solvent Category | Conventional Approach | Greener Alternative | Rationale for "Greener" Approach |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Dinitrogen pentoxide (N₂O₅), Solid-supported metal nitrates | Avoids highly corrosive strong acids, potential for reagent recycling. |

| Solvent | Concentrated H₂SO₄, Organic Solvents | Ionic Liquids, Water | Reduced volatility, potential for recycling, lower toxicity. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The primary synthetic route to this compound is the direct nitration of 2-chlorothiophene:

C₄H₃ClS + HNO₃ → C₄H₂ClNO₂S + H₂O

The theoretical atom economy for this reaction can be calculated as follows:

Molecular Weight of Desired Product (this compound): 163.58 g/mol

Molecular Weight of Reactants:

2-Chlorothiophene (C₄H₃ClS): 118.59 g/mol

Nitric Acid (HNO₃): 63.01 g/mol

Total Molecular Weight of Reactants: 118.59 + 63.01 = 181.60 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (163.58 / 181.60) x 100 ≈ 90.08%

A theoretical atom economy of 90.08% is quite high, indicating that the direct nitration reaction is inherently efficient in terms of incorporating reactant atoms into the final product. The only byproduct is water.

Maximize Reaction Yield: Optimizing reaction conditions (temperature, reaction time, catalyst) can lead to higher yields, meaning more of the starting material is converted into the desired product.

Minimize Waste: Employing catalytic methods over stoichiometric reagents and using recyclable solvents can drastically reduce the amount of waste generated. For instance, using a solid acid catalyst for nitration could be a more atom-economical and environmentally friendly approach than using stoichiometric amounts of sulfuric acid.

The following table provides a comparative overview of atom economy and efficiency considerations for different synthetic approaches.

| Synthetic Route | Key Transformation | Theoretical Atom Economy | Key Efficiency Considerations |

| Direct Nitration | C₄H₃ClS + HNO₃ → C₄H₂ClNO₂S + H₂O | ~90.08% | High E-factor due to the use of excess sulfuric acid as a solvent. |

| Hypothetical Desulfonation | Precursor-SO₃H → Precursor-H | Lower than direct nitration | Multi-step process, likely lower overall yield and higher waste generation. |

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) on the Thiophene (B33073) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. total-synthesis.com However, the reactivity of the 2-chloro-3-nitrothiophene ring towards electrophiles is significantly influenced by the electronic properties of the existing chloro and nitro substituents.

The regiochemical outcome of an EAS reaction on a substituted benzene (B151609) or heterocycle is determined by the directing effects of the substituents already present. lumenlearning.com These effects are a combination of inductive and resonance effects. libretexts.org

Nitro Group (-NO2): The nitro group is a powerful deactivating group due to both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). lumenlearning.comlibretexts.org This substantial deactivation makes EAS reactions on nitro-substituted rings significantly slower than on benzene. libretexts.org The nitro group is a meta-director. libretexts.org

In this compound, the two substituents have competing directing effects. The chloro group at C2 directs to the C5 position (para). The nitro group at C3 directs to the C5 position (meta). In this case, both groups direct the incoming electrophile to the same position, C5. Therefore, electrophilic substitution on this compound is expected to occur regioselectively at the C5 position, provided the reaction can be carried out under conditions vigorous enough to overcome the strong deactivation by both substituents.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Cl | C2 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para (directs to C5) |

| -NO2 | C3 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta (directs to C5) |

Five-membered aromatic heterocycles are generally more reactive towards electrophilic substitution than benzene. uoanbar.edu.iq The established order of reactivity is pyrrole (B145914) > furan (B31954) > thiophene > benzene. slideshare.netquora.com This trend is attributed to the ability of the heteroatom's lone pair to participate in the π-system, thereby increasing the electron density of the ring and stabilizing the carbocation intermediate (sigma complex) formed during the reaction. slideshare.netpharmaguideline.com

Pyrrole is the most reactive because nitrogen is the least electronegative of the heteroatoms (N, O, S) and is most effective at donating its lone pair to stabilize the positive charge in the intermediate. slideshare.netpharmaguideline.com Thiophene is the most aromatic and least reactive of the three because sulfur's larger 3p orbitals have a less effective overlap with the carbon 2p orbitals, making electron donation less efficient. uoanbar.edu.iqpharmaguideline.com

The presence of two strong deactivating groups (chloro and nitro) on the this compound molecule drastically reduces its reactivity in EAS. Its reactivity would be significantly lower than that of unsubstituted thiophene, and consequently much lower than that of furan and pyrrole. lumenlearning.comlibretexts.org

Table 3: Relative Reactivity of Aromatic Heterocycles in EAS

| Compound | Relative Reactivity vs. Benzene | Reason for Reactivity |

| Pyrrole | Most Reactive | Nitrogen is highly effective at donating electrons and stabilizing the cationic intermediate. uoanbar.edu.iqslideshare.net |

| Furan | Intermediate | Oxygen is more electronegative than nitrogen, making it less effective at electron donation than pyrrole. uoanbar.edu.iqslideshare.net |

| Thiophene | Least Reactive (of the three) | Sulfur is the least electronegative but has poorer orbital overlap, reducing its ability to stabilize the intermediate compared to nitrogen. uoanbar.edu.iqpharmaguideline.com It is about 100 times more reactive than benzene. uoanbar.edu.iq |

| This compound | Much Less Reactive than Thiophene | Strong deactivation from both the chloro and nitro groups significantly reduces the ring's nucleophilicity. libretexts.org |

Conceptual Density Functional Theory (DFT) provides powerful tools for predicting and rationalizing chemical reactivity. nih.gov Indices such as global and local nucleophilicity can quantify the susceptibility of different sites within a molecule to electrophilic attack.

The local nucleophilicity index (Nk) is a descriptor used to identify the most nucleophilic regions of a molecule. nih.govresearchgate.net It is calculated by condensing the global nucleophilicity index (N) at a specific atomic site (k), often using Fukui functions or Parr functions. nih.govresearchgate.net A higher value of Nk at a particular atom indicates a greater susceptibility to attack by an electrophile at that position.

For this compound, theoretical calculations of the local nucleophilicity index for the available carbon atoms (C4 and C5) would be expected to show a significantly higher Nk value for the C5 position. This would provide a quantitative theoretical basis for the regioselectivity predicted by the classical analysis of substituent directing effects. Other descriptors, such as the local electrophilicity (ωk) and a local reactivity difference index (Rk), can also be employed to characterize the most electrophilic and nucleophilic centers within the molecule, further refining predictions of reactivity. researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, providing a gateway to a wide range of more complex heterocyclic structures. The reduction of this group can be achieved through various methods, including catalytic hydrogenation and the use of chemical or electrochemical reducing agents.

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. For substrates like this compound, both catalytic hydrogenation and chemical reduction methods are applicable.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum or palladium supported on carbon (Pt/C, Pd/C), Raney nickel, and rhodium. google.comrsc.org The reaction is typically carried out under elevated pressure (from 15 to 1400 psi) and temperature (50°C to 150°C). google.comgoogle.com A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the chlorine atom is undesirably removed. google.com To mitigate this side reaction, reaction conditions can be optimized, or specific catalyst inhibitors may be employed. reddit.com For instance, carrying out the hydrogenation in an acidic catalytic medium has been shown to suppress dehalogenation. google.com

Other Reducing Agents: A variety of chemical reagents are effective for the reduction of the nitro group. These methods are often preferred when other functional groups in the molecule are sensitive to catalytic hydrogenation. acsgcipr.org

Tin(II) Chloride (SnCl₂): Stannous chloride in the presence of a strong acid like concentrated hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups. acsgcipr.orgresearchgate.netscispace.com The reaction typically requires stoichiometric amounts of the tin salt and is often heated to ensure completion. researchgate.net

Iron (Fe): Reduction using iron metal in the presence of an acid, such as HCl or acetic acid, is a widely used, economical, and robust method. reddit.comresearchgate.net The Fe/HCl system is particularly common, often carried out in a protic solvent like ethanol (B145695). researchgate.net

Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative for nitro group reduction and can be used in an ethanol-water solvent system. researchgate.net

Below is a table summarizing common reducing agents for the conversion of aromatic nitro groups to amines.

| Reagent/Catalyst | Co-reagent/Solvent | General Conditions |

| H₂ / Platinum on Carbon (Pt/C) | Ethanol, Acetic Acid | 25-100 °C, 1-50 atm H₂ |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate (B1210297) | 25-80 °C, 1-50 atm H₂ |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Reflux |

| Iron (Fe) | HCl or NH₄Cl, Ethanol/Water | Reflux |

| Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water | 25-50 °C |

The successful reduction of the nitro group in this compound by the methods described above leads directly to the formation of 3-amino-2-chlorothiophene . This product is a valuable synthetic intermediate. nih.gov The amino group, being a potent nucleophile and a directing group for electrophilic substitution, opens up numerous possibilities for subsequent chemical modifications. cabidigitallibrary.org 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry and serve as versatile building blocks for the synthesis of a variety of biologically active, fused heterocyclic systems. nih.govcabidigitallibrary.org

The electrochemical reduction of aromatic nitro compounds has been studied extensively and generally proceeds through a well-defined pathway. iiste.org While specific studies on this compound are not prevalent, the mechanism can be inferred from studies on related nitroaromatic molecules. iiste.orgresearchgate.net The process is typically investigated using techniques like cyclic voltammetry. sciepub.comresearchgate.net

The reduction is a multi-electron process and is highly dependent on the pH of the medium. iiste.orgresearchgate.net

Initial One-Electron Reduction: In the first step, the nitrothiophene molecule accepts a single electron to form a nitro radical anion. This step can be reversible. researchgate.net

Formation of the Amine: The hydroxylamine (B1172632) intermediate can be further reduced to the corresponding amine (-NH₂) through a subsequent two-electron, two-proton transfer. rsc.org

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

The potential at which these reduction steps occur is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the electronic properties of the thiophene ring itself would affect the reduction potential of this compound.

Cyclization and Rearrangement Reactions Involving this compound

The functional groups on the this compound ring, particularly after the reduction of the nitro group to an amine, provide the necessary components for constructing more complex, fused heterocyclic systems through cyclization reactions.

Following the reduction to 3-amino-2-chlorothiophene, the resulting molecule is primed for intramolecular cyclization reactions upon introduction of a suitable electrophilic partner. The amino group can act as a potent nucleophile. If the amine is first acylated or alkylated with a reagent containing an additional electrophilic site, an intramolecular nucleophilic attack can lead to the formation of a new ring fused to the thiophene core.

For example, acylation of the 3-amino group with a molecule containing a good leaving group could be followed by an intramolecular cyclization where the nitrogen atom attacks an electrophilic carbon to form a five, six, or seven-membered ring. Alternatively, under certain conditions, a carbon atom of the thiophene ring can act as a nucleophile in cyclization reactions, a strategy used in the synthesis of various fused thiophene systems. mdpi.com

3-Amino-2-chlorothiophene is a key precursor for the synthesis of various fused heterocyclic systems, including thienopyrimidines, thienopyridines, and thienodiazepines. The formation of a thienodiazepine system involves the annulation of a seven-membered diazepine (B8756704) ring onto the thiophene core.

A general strategy for constructing a thieno[3,2-e] researchgate.netnih.govdiazepine system would involve a reaction between 3-amino-2-chlorothiophene and a suitable three-carbon electrophilic synthon, or a multi-step sequence starting with reaction at the amino group. For instance, the amino group could be reacted with an α-haloacetyl chloride to form an amide, which then possesses a reactive site for a subsequent intramolecular nucleophilic substitution, potentially involving the C2-chloro position or a metal-catalyzed coupling, to close the seven-membered ring. The synthesis of related fused systems like thieno[2,3-b]thiophenes often proceeds by building a second thiophene ring onto a starting thiophene derivative, demonstrating the utility of this approach in creating complex heterocyclic structures. nih.govmdpi.com

Mechanistic Aspects of Ring-Closure Reactions

The reactivity of this compound is prominently characterized by its utility as a precursor for the synthesis of fused heterocyclic systems. The adjacent chloro and nitro substituents on the thiophene ring create a potent electrophilic site at the C2 position, primed for reactions with binucleophilic reagents. These reactions typically proceed via a well-established two-step mechanism: an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the thiophene core.

General Mechanistic Pathway

Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. The presence of the electron-withdrawing nitro group at the ortho-position (C3) is crucial, as it activates the thiophene ring towards nucleophilic attack and stabilizes the negatively charged intermediate.

Intramolecular Cyclization: Following the substitution of the chlorine atom, the newly introduced nucleophilic moiety undergoes a ring-closure reaction, typically involving the nitro group. This step results in the formation of a stable, fused aromatic or heteroaromatic ring system.

Formation of Thieno[3,2-c]pyrazoles

A representative example of this reaction class is the synthesis of the thieno[3,2-c]pyrazole system, achieved through the reaction of this compound with hydrazine (B178648) (H₂NNH₂).

Step 1: SNAr Reaction with Hydrazine The reaction begins with the nucleophilic attack of the hydrazine nitrogen atom on the C2 carbon of the thiophene ring. This addition is facilitated by the strong electron-withdrawing effect of the adjacent nitro group. The attack leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. In this complex, the negative charge is delocalized over the thiophene ring and, most significantly, onto the oxygen atoms of the nitro group. The subsequent loss of the chloride ion (Cl⁻) restores the aromaticity of the thiophene ring, yielding the intermediate product, 2-(hydrazinyl)-3-nitrothiophene.

Step 2: Intramolecular Cyclization and Aromatization The formation of the fused pyrazole (B372694) ring from the 2-(hydrazinyl)-3-nitrothiophene intermediate is a more complex step that proceeds via an intramolecular condensation. The terminal nitrogen atom of the hydrazinyl group acts as a nucleophile, attacking the electrophilic nitrogen atom of the neighboring nitro group. This is followed by a sequence of proton transfers and the elimination of two molecules of water (dehydration). This cyclodehydration process results in the formation of the aromatic 1H-thieno[3,2-c]pyrazol-3-amine. While direct mechanistic studies on this specific thiophene substrate are scarce, this pathway is analogous to established mechanisms for the formation of fused pyrazoles from ortho-nitroaryl hydrazines.

The reaction conditions for such transformations are critical in influencing the yield and purity of the final product. The table below summarizes typical conditions reported for related syntheses, providing a framework for this specific reaction.

| Binucleophile | Solvent | Temperature | Typical Yield | Product Class |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol or Isopropanol | Reflux | Moderate to High | Thieno[3,2-c]pyrazoles |

| Substituted Hydrazines | DMF or Acetic Acid | 80-120 °C | Variable | N-Substituted Thieno[3,2-c]pyrazoles |

Formation of Thieno[3,2-c]isoxazoles

A similar mechanistic rationale applies to the reaction of this compound with other binucleophiles, such as hydroxylamine (NH₂OH), to form thieno[3,2-c]isoxazoles.

The initial SNAr step proceeds as described above, with hydroxylamine displacing the chloride to form 2-(hydroxyamino)-3-nitrothiophene. The subsequent intramolecular cyclization involves the nucleophilic oxygen of the hydroxyamino group attacking the nitro group, leading to ring closure and dehydration to yield the fused isoxazole (B147169) ring.

Reactions with Other Binucleophiles

The versatility of this compound as a building block extends to reactions with other nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) can lead to the formation of thienotetrazoles through a series of steps initiated by the substitution of chloride by the azide ion. The resulting 2-azido-3-nitrothiophene can then undergo intramolecular cyclization, often promoted thermally or photochemically, where the terminal nitrogen of the azide moiety interacts with the nitro group to form the fused tetrazole ring, with concomitant loss of N₂ or other small molecules. This type of reaction highlights the rich chemistry afforded by the vicinal activating and leaving groups on the thiophene scaffold.

| Binucleophile | Intermediate | Fused Ring System |

|---|---|---|

| Hydrazine | 2-(Hydrazinyl)-3-nitrothiophene | Thieno[3,2-c]pyrazole |

| Hydroxylamine | 2-(Hydroxyamino)-3-nitrothiophene | Thieno[3,2-c]isoxazole |

| Sodium Azide | 2-Azido-3-nitrothiophene | Thienotetrazole |

Computational Chemistry and Theoretical Studies

Theoretical Models for Isotopic Exchange Reactions

Theoretical models have been employed to understand the intricacies of isotopic exchange reactions involving 2-chloro-3-nitrothiophene and its derivatives. These computational approaches provide valuable insights into the reaction mechanisms and the factors influencing the rate of exchange.

One significant study focused on the chlorine-isotopic exchange between lithium chloride-36 and a series of 2-chloro-3-nitro-5-X-thiophenes in a sulpholane solution. researchgate.net To complement the experimental kinetic data, the Modified Neglect of Diatomic Overlap (MNDO) semi-empirical quantum mechanical method was utilized to create a theoretical model of the exchange reaction. researchgate.net This computational approach was instrumental in providing a theoretical framework to understand the electronic effects of substituents on the transition state of the reaction.

The research revealed a strong correlation between the rate constants of the isotopic exchange and the electronic properties of the substituents at the 5-position of the thiophene (B33073) ring. researchgate.net The results demonstrated a good Hammett correlation, which indicates that the charge developed in the transition state is significantly influenced by the electron-donating or electron-withdrawing nature of the substituent 'X'. researchgate.net The study also drew comparisons between the reactivity of thiophene derivatives and benzene (B151609) derivatives. researchgate.net

The specific 2-chloro-3-nitro-5-X-thiophenes investigated in this study are detailed in the table below.

| Substituent (X) | Compound Name |

| H | This compound |

| CH₃ | 2-Chloro-5-methyl-3-nitrothiophene |

| C₂H₅ | 2-Chloro-5-ethyl-3-nitrothiophene |

| OCH₃ | 2-Chloro-5-methoxy-3-nitrothiophene |

| Cl | 2,5-Dichloro-3-nitrothiophene |

| Br | 5-Bromo-2-chloro-3-nitrothiophene |

| NO₂ | 2-Chloro-3,5-dinitrothiophene |

Table 1: 2-chloro-3-nitro-5-X-thiophenes Studied in Isotopic Exchange Reactions.

The use of the MNDO theoretical model provided a foundational understanding of the nucleophilic aromatic substitution mechanism at play in the isotopic exchange of these thiophene compounds.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Heteronuclear Correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-chloro-3-nitrothiophene. researchgate.net It provides detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a this compound derivative will exhibit distinct signals for the protons on the thiophene (B33073) ring. The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values). libretexts.org The precise chemical shifts and coupling constants (J-values) between adjacent protons are invaluable for confirming the substitution pattern on the thiophene ring.

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the carbon atoms of the thiophene ring will show characteristic chemical shifts influenced by the attached substituents. The carbon atom bonded to the nitro group (C3) and the carbon atom bonded to the chlorine atom (C2) will be significantly deshielded. The chemical shifts of the other ring carbons provide further confirmation of the molecular structure.

Heteronuclear Correlations: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds), which helps to piece together the complete molecular skeleton.

| Technique | Typical Chemical Shift Ranges (ppm) | Information Provided |

| ¹H-NMR | Aromatic Protons: 7.0 - 8.5 | Electronic environment of protons, substitution pattern |

| ¹³C-NMR | Aromatic Carbons: 120 - 150 | Carbon framework, effect of electron-withdrawing groups |

| Heteronuclear Correlations | N/A | Connectivity between protons and carbons |

Gas Electron Diffraction for Molecular Structure in Gas Phase

Gas electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state. Studies combining GED with quantum chemical calculations have been used to determine the equilibrium structure of related compounds like this compound. dntb.gov.uaipmnet.ru This method provides precise measurements of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's geometry in its isolated state.

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for the analysis of nitrothiophene derivatives. nih.gov It allows for the accurate determination of the molecular ion peak, which corresponds to the molecular weight of the compound. brieflands.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms and the presence of specific functional groups. For example, the loss of the nitro group (NO₂) or the chlorine atom is often a characteristic fragmentation pathway for these compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. semanticscholar.org These techniques are highly sensitive to the types of chemical bonds and functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound and its derivatives will show characteristic absorption bands. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Vibrations associated with the C-Cl bond and the thiophene ring (C-S, C=C, and C-H stretching and bending modes) will also be present. primescholars.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The symmetric stretching of the nitro group and the ring breathing modes of the thiophene skeleton are often prominent in the Raman spectrum. researchgate.net

| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1500 - 1560 | |

| Symmetric NO₂ Stretch | 1300 - 1370 | Prominent |

| C-Cl Stretch | 600 - 800 | |

| Thiophene Ring Vibrations | Various | Various |

Applications As a Key Synthetic Intermediate

Precursor for Bioactive Molecules

The inherent chemical functionalities of 2-chloro-3-nitrothiophene make it a valuable starting material for the synthesis of molecules with significant biological activity. Nitroheterocyclic compounds, including nitrothiophenes, are recognized as important intermediates in the production of drugs and pharmaceuticals. google.comgoogle.comgoogle.com The strategic placement of the chloro and nitro groups on the thiophene (B33073) ring provides reactive sites for further chemical modification, enabling the development of novel therapeutic and agrochemical agents.

Thiophene derivatives are integral to the development of new pharmaceuticals and agrochemicals. nbinno.com The this compound scaffold can be elaborated into more complex structures for these purposes. For instance, a related compound, 5-acetyl-2-chloro-3-nitrothiophene, is utilized in the synthesis of P005091, which is 1-(5-((2,3-dichlorophenyl) thio)-4-nitro-2-thienyl) ethanone. researchgate.net This synthesis involves a key thioetherification reaction, demonstrating how the substituted thiophene core can be modified to create potential bioactive molecules. researchgate.net The broader class of chlorothiophenes serves as precursors for various agrochemicals, including neonicotinoid insecticides, and for pharmaceuticals targeting viral and cancerous conditions. pmarketresearch.com The development of antifungal agents, such as Tioconazole, also relies on chlorinated thiophene intermediates, highlighting the importance of this class of compounds in medicinal chemistry. nbinno.com

| Intermediate | Target Compound Class | Application Area |

| 5-acetyl-2-chloro-3-nitrothiophene | Thioetherified Thienyl Ethanone | Pharmaceutical Intermediate |

| 2-Chlorothiophene (B1346680) derivatives | Neonicotinoid Insecticides | Agrochemical |

| 2-Chlorothiophene derivatives | Protease Inhibitors | Pharmaceutical (Antiviral) |

| 2-Chloro-3-(chloromethyl)thiophene | Imidazole-based antifungals (e.g., Tioconazole) | Pharmaceutical |

Substituted thiophenes like this compound are considered multifunctional scaffolds in organic synthesis. The presence of multiple reactive sites allows for a wide array of chemical transformations, making them versatile starting points for synthesizing more complex heterocyclic systems. For example, the closely related 2-acetyl-3-chlorothiophene (B1332639) serves as a precursor for various thiophene derivatives investigated for anticancer and anti-inflammatory properties. The ability to selectively perform reactions such as nucleophilic substitution at the chlorine-bearing carbon or engage in cross-coupling reactions provides a pathway to systematically modify the structure and explore structure-activity relationships. This versatility is crucial for developing novel compounds with desired biological properties.

Building Block for Organic Materials

Beyond its role in life sciences, this compound and its derivatives are important precursors in materials science, particularly for the synthesis of advanced organic electronic materials. The thiophene ring is a fundamental unit in many conductive polymers.

Polythiophenes are a major class of π-conjugated polymers known for their excellent chemical stability and tunable electronic properties. nih.govnih.gov Halogenated thiophenes are key monomers in the synthesis of these polymers. Specifically, derivatives like 2-chloro-3-alkylthiophenes can undergo polymerization to form regioregular poly(3-alkylthiophene)s (P3ATs). nih.gov For example, 2-chloro-3-hexylthiophene (B1425218) can be polymerized using nickel-catalyzed Murahashi coupling reactions to yield poly(3-hexylthiophene) (P3HT) with controlled molecular weight and polydispersity. nih.gov The synthesis of polythiophenes can also be achieved through chemical oxidative coupling polymerization using reagents like iron(III) chloride (FeCl₃). nih.gov The incorporation of various side chains onto the thiophene ring before polymerization allows for the fine-tuning of the resulting polymer's properties, such as solubility and thermal stability. nih.gov

| Monomer Example | Polymerization Method | Resulting Polymer |

| 2-chloro-3-hexylthiophene | Nickel-catalyzed Murahashi coupling | Poly(3-hexylthiophene) (P3HT) |

| 3,4-dioxyethylene thiophene | Chemical Oxidation (e.g., with FeCl₃) | Poly(3,4-dioxyethylene)thiophene (PEDOT) |

| Thiophene derivatives with pyrazoline side groups | Chemical Oxidative Coupling (FeCl₃) | Polythiophene derivatives |

Polythiophenes and their derivatives are cornerstone materials for a wide range of organic electronic and optoelectronic devices. nih.govnih.gov Their exceptional electrical and optical properties make them suitable for use as the active component in applications such as:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Photovoltaics (OPVs) or Plastic Solar Cells pmarketresearch.comnih.gov

Organic Light-Emitting Diodes (OLEDs) nih.gov

Conductive Polymers pmarketresearch.comnih.gov

The performance of these devices is highly dependent on the structure and morphology of the polymer. researchgate.net For example, 2-chlorothiophene is a pivotal intermediate for synthesizing conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which is widely used in organic electronics due to its high stability and conductivity. pmarketresearch.com The ability to control the polymer's structure, which starts with the design of monomers like this compound, is essential for optimizing charge mobility and other key parameters in flexible displays, sensors, and solar cells. pmarketresearch.comnih.gov

Derivatization for Enhanced Functionality

The structure of this compound, featuring both an electron-withdrawing nitro group and a halogen atom, provides multiple sites for chemical modification. This dual functionality allows for a diverse range of chemical transformations, making it a versatile platform for creating derivatives with enhanced or specific functionalities. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular frameworks. The nitro group can be reduced to an amino group, which can then be further functionalized. For example, in a related compound, 5-acetyl-2-chloro-3-nitrothiophene, the chloro-substituent is displaced in a thioetherfication reaction to form a new carbon-sulfur bond, demonstrating a key derivatization strategy. researchgate.net Such modifications allow chemists to systematically alter the molecule's electronic and steric properties to develop new compounds with tailored characteristics for various applications.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro group at the 2-position of the thiophene ring makes this compound a suitable substrate for such transformations. manchester.ac.uk The electron-withdrawing nature of the adjacent nitro group can enhance the reactivity of the C-Cl bond toward oxidative addition to a palladium(0) catalyst, a key step in the catalytic cycle. youtube.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for creating C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide. mdpi.comnih.gov For this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. nih.govnih.gov While the direct Suzuki-Miyaura coupling of this compound is not extensively detailed, the reaction is well-established for other chloroarenes and chlorothiophenes. rsc.orgrsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields. Systems involving palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with phosphine (B1218219) ligands like SPhos or XPhos are commonly employed. nih.govresearchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloroarenes

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the palladium center and promotes reactivity |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Source of the new carbon fragment |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, Water | Reaction medium |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would enable the introduction of an alkynyl moiety onto the thiophene ring of this compound, producing 2-alkynyl-3-nitrothiophenes. These products are valuable intermediates for synthesizing conjugated materials and pharmaceuticals. scielo.org.mxnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.orgwashington.edu The base, usually an amine like triethylamine (B128534) or piperidine, serves both as a reaction medium and to neutralize the hydrogen halide formed. washington.edu Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.govresearchgate.net

Table 2: General Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | The alkyne coupling partner |

| Base | Triethylamine (TEA), Piperidine | Solvent and acid scavenger |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

Functionalization of the Chloro Substituent

The chloro substituent at the C2 position of the thiophene ring is the primary site for introducing molecular diversity through substitution reactions.

Palladium-catalyzed cross-coupling reactions, as discussed previously (Section 6.3.1), represent a major strategy for the functionalization of the chloro group. By selecting appropriate coupling partners—organoboron reagents in Suzuki-Miyaura reactions or terminal alkynes in Sonogashira couplings—a wide array of aryl, heteroaryl, vinyl, and alkynyl groups can be attached to the thiophene core. The reactivity of aryl chlorides in these couplings can be lower than that of bromides or iodides, often necessitating more specialized and electron-rich phosphine ligands to achieve efficient catalytic turnover. researchgate.net

Beyond palladium catalysis, the chloro group can potentially undergo nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the adjacent C3 position activates the C-Cl bond towards attack by nucleophiles. This allows for the displacement of the chloride ion by various nucleophiles such as amines, alkoxides, or thiolates, providing a direct route to 2-amino-, 2-alkoxy-, and 2-thio-substituted 3-nitrothiophenes, respectively.

Modification of the Nitro Group

The nitro group on the this compound molecule offers a synthetic handle for further functionalization, most commonly through reduction to an amino group. nih.gov This transformation is a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates, as the resulting aminothiophene can undergo a host of subsequent reactions, including diazotization, acylation, and condensation.

The reduction of an aromatic nitro group can be achieved using various reagents and conditions, allowing for chemoselectivity.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. It is a clean and efficient method, with water or ethanol (B145695) often being the only byproduct.

Metal-Acid Reductions: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) (HCO₂NH₄) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for pressurized hydrogen gas.

In some cases, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 proceeds via the chemoselective reduction of the nitro group to a hydroxylamino group, which then undergoes further enzymatic rearrangement. nih.gov This suggests that under controlled chemical conditions, this compound could be selectively reduced to 2-chloro-3-(hydroxylamino)thiophene, providing an entry point to a different class of derivatives.

Table 3: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Amine |

| Metal/Acid Reduction | Fe, HCl | Amine |

| Transfer Hydrogenation | Hydrazine, Pd/C | Amine |

| Chemoselective Reduction | NaBH₄, specific catalysts | Hydroxylamine or Amine |

Structure Reactivity Relationships in 2 Chloro 3 Nitrothiophene Systems

Influence of Substituent Electronic Effects on Reactivity (e.g., Electron-Withdrawing Groups)

The presence of the strongly electron-withdrawing nitro group (NO₂) is a dominant factor in activating the thiophene (B33073) ring of 2-chloro-3-nitrothiophene towards nucleophilic attack. This activation is a hallmark of SNAr reactions, where the electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com The nitro group, particularly when positioned ortho or para to the leaving group (in this case, the chlorine atom), effectively delocalizes the negative charge through resonance, thereby lowering the activation energy of the reaction.

The electronic influence of substituents on the reactivity of thiophene derivatives can be quantitatively assessed using the Hammett equation. This equation relates the reaction rate or equilibrium constant of a series of substituted compounds to the electronic properties of the substituents. libretexts.org For thiophene systems, it has been shown that substituent constants (σ values) derived from benzene (B151609) systems can often be applied, with α-substituted thiophenes correlating well with para-substituted benzene derivatives. rsc.org This indicates a proportional transfer of electronic effects from the well-characterized benzene system to the thiophene ring.

The reactivity of this compound in SNAr reactions is significantly influenced by the nature of the nucleophile. Kinetic studies on the reactions of nitrothiophenes with various amines, such as piperidine, pyrrolidine, and morpholine, have provided valuable insights into these electronic effects. nih.gov The rates of these reactions are dependent on the concentration of the amine, and the reactions generally proceed faster in polar solvents. nih.gov

| Substituent (X) at C5 | Hammett Constant (σp) | Relative Rate of Nucleophilic Substitution (Qualitative) |

|---|---|---|

| -NO₂ | 0.78 | Strongly Activating |

| -CN | 0.66 | Activating |

| -COCH₃ | 0.50 | Activating |

| -Cl | 0.23 | Moderately Activating |

| -H | 0.00 | Baseline |

Positional Isomerism and Reactivity Differentiation (e.g., 2-nitro vs. 3-nitro)

The relative positions of the nitro and chloro substituents on the thiophene ring have a profound impact on the molecule's reactivity. In this compound, the nitro group is ortho to the chlorine atom. In contrast, an isomer like 2-chloro-5-nitrothiophene (B3024769) would have the nitro group in a para-like position relative to the chlorine.

In nucleophilic aromatic substitution, both ortho and para positions of the electron-withdrawing group relative to the leaving group lead to significant activation. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance in both cases. However, studies on analogous systems, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, have shown that the "para-like" isomer (5-nitro) reacts faster with arenethiolates than the "ortho-like" isomer (3-nitro). rsc.org This suggests that 2-chloro-5-nitrothiophene would likely be more reactive towards nucleophiles than this compound. cymitquimica.com

The differentiation in reactivity can be attributed to a combination of electronic and steric factors. While both isomers can stabilize the intermediate, the closer proximity of the nitro group in the ortho position in this compound can lead to greater steric hindrance for the incoming nucleophile, a topic that will be explored further in the next section.

The table below summarizes the expected reactivity differences based on the position of the nitro group.

| Isomer | Position of -NO₂ Relative to -Cl | Expected Relative Reactivity in SNAr | Reasoning |

|---|---|---|---|

| This compound | Ortho | Less Reactive | Increased steric hindrance from the adjacent nitro group. |

| 2-Chloro-5-nitrothiophene | Para-like | More Reactive | Less steric hindrance for the approaching nucleophile. |

Steric Hindrance Effects on Reaction Pathways

Steric hindrance plays a crucial role in dictating the reaction pathways of this compound. The presence of substituents on the thiophene ring, particularly adjacent to the reaction center, can impede the approach of a nucleophile, thereby slowing down the rate of reaction. youtube.com

In the case of this compound, the nitro group at the 3-position is adjacent to the chlorine atom at the 2-position, which is the site of nucleophilic attack in SNAr reactions. This arrangement can create steric crowding around the reaction center, making it more difficult for a bulky nucleophile to approach and form the Meisenheimer complex. researchgate.net This steric hindrance can lead to a decrease in the reaction rate compared to a less hindered isomer like 2-chloro-5-nitrothiophene.

The effect of steric hindrance is not limited to the substrate. The size and shape of the incoming nucleophile are also critical factors. Larger, more sterically demanding nucleophiles will experience greater difficulty in approaching the electrophilic carbon atom, leading to slower reaction rates.

The following table provides a qualitative illustration of how steric hindrance from both the substrate and the nucleophile can affect reaction rates.

| Substrate | Nucleophile | Relative Steric Hindrance | Expected Reaction Rate |

|---|---|---|---|

| 2-Chloro-5-nitrothiophene | Small (e.g., NH₃) | Low | Fast |

| This compound | Small (e.g., NH₃) | Moderate | Moderate |

| 2-Chloro-5-nitrothiophene | Bulky (e.g., t-BuO⁻) | Moderate | Slow |

| This compound | Bulky (e.g., t-BuO⁻) | High | Very Slow / No Reaction |

Correlation Between Theoretical Descriptors and Experimental Reactivity

In addition to experimental studies, computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Theoretical descriptors, derived from quantum chemical calculations, can be correlated with experimental reactivity data to build predictive models.

One set of widely used reactivity descriptors are the Fukui indices . These indices quantify the change in electron density at a particular atom when an electron is added to or removed from the molecule. substack.com For nucleophilic attack, the Fukui function f(+) is particularly relevant, as it indicates the sites most susceptible to attack by a nucleophile. substack.comnih.gov A higher value of f(+) on a specific atom suggests that it is a more electrophilic center and therefore more likely to be attacked by a nucleophile. nih.gov In this compound, the carbon atom attached to the chlorine would be expected to have a high f(+) value.

Computational studies on substituted thiophenes have demonstrated a good correlation between these theoretical descriptors and experimentally determined reactivity, such as reaction rates in SNAr reactions. nih.gov For example, a linear correlation has been observed between the Gibbs free energy of activation for nucleophilic addition and the Parr electrophilicity index (ω). nih.gov

The table below presents a conceptual correlation between theoretical descriptors and the expected experimental reactivity for this compound.

| Theoretical Descriptor | Predicted Value for C2 of this compound | Implication for Experimental Reactivity |

|---|---|---|

| Fukui Index (f(+)) | High | Indicates a high susceptibility to nucleophilic attack at the carbon bearing the chlorine. |

| Electrophilicity Index (ω) | High | Suggests a high overall reactivity towards nucleophiles. |

| Chemical Hardness (η) | Low | Indicates a higher propensity to react. |

| LUMO Energy | Low | A lower LUMO energy facilitates the acceptance of electrons from a nucleophile, indicating higher reactivity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-nitrothiophene in laboratory settings?

- Methodology : The synthesis typically involves electrophilic nitration of 2-chlorothiophene. Nitrating agents like a mixture of HNO₃ and H₂SO₄ are employed under controlled temperatures (0–5°C). Purification is achieved via recrystallization or column chromatography. Alternative routes may include halogenation of pre-nitrated thiophene derivatives .

- Key Considerations : Monitor reaction exothermicity to avoid side products like dinitro derivatives. Confirm regioselectivity using NMR (e.g., NOE experiments to distinguish substitution patterns).

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for thiophene protons) and nitro/chloro substituent effects on chemical shifts.

- IR Spectroscopy : Confirm nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Cl stretches (~550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 163 (C₄H₂ClNO₂S) with fragmentation patterns supporting the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from reducing agents due to potential nitro group reactivity. Toxicity data gaps necessitate conservative handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.